Lipophilicity and Ionization State Differentiation from Regioisomeric Carboxylic Acid Analogs
The lipophilicity of 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, as measured by LogP (0.73) and LogD at pH 7.4 (-2.48), defines its protonation state and membrane permeability profile, which is markedly distinct from other azaindole carboxylic acid regioisomers. This differentiation is critical for predicting distribution and optimizing the pharmacokinetic properties of derived compounds [1].
| Evidence Dimension | Lipophilicity and ionization state (LogP, LogD pH 7.4) |
|---|---|
| Target Compound Data | LogP = 0.73; LogD (pH 7.4) = -2.48 |
| Comparator Or Baseline | Baseline: Neutral organic compounds (LogP > 0); ionized acids (LogD pH 7.4 typically < -2) |
| Quantified Difference | LogP indicates moderate lipophilicity; highly negative LogD at physiological pH confirms predominant anionic species, impacting passive diffusion. |
| Conditions | Calculated/experimental physicochemical parameters from authoritative chemical database. |
Why This Matters
This data enables accurate prediction of solubility, permeability, and formulation behavior, crucial for lead optimization and avoiding downstream failures in drug development.
- [1] Chembase.cn. 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid LogD Data. View Source
